

Cytotoxicity of N-Cyclohexyl-1,3propanediamine Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: N-Cyclohexyl-1,3-propanediamine

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The quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is a central focus of modern drug discovery. Within this landscape, **N-Cyclohexyl-1,3-propanediamine** derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.

Comparative Cytotoxicity Data

A study focusing on novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives has demonstrated their potent antitumour activity. The n-butyl ester, in particular, has shown pronounced cytotoxicity, with IC50 values lower than the established anticancer drug cisplatin in certain cell lines. The cytotoxic activity of these compounds was evaluated against a panel of human and rodent cancer cell lines, as well as non-cancerous cells, to assess their selectivity.



Compoun d	U251 (Human Glioma) IC50 (µM)	C6 (Rat Glioma) IC50 (μΜ)	HL-60 (Human Promyelo cytic Leukemia) IC50 (µM)	SHSY-5Y (Human Neurobla stoma) IC50 (µM)	L929 (Mouse Fibrosarc oma) IC50 (µM)	Rat Astrocyte s IC50 (µM)
(S,S)-1,3- propanedia mine-N,N'- di-2-(3- cyclohexyl) propanoic acid (Acid)	> 100	> 100	> 100	> 100	> 100	> 100
Methyl ester	45.3 ± 3.1	55.1 ± 4.5	30.2 ± 2.8	60.5 ± 5.2	70.3 ± 6.1	> 100
Ethyl ester	30.1 ± 2.5	40.8 ± 3.7	22.5 ± 2.1	48.9 ± 4.3	55.7 ± 4.9	85.4 ± 7.6
n-Propyl ester	20.5 ± 1.8	28.4 ± 2.3	15.8 ± 1.4	35.2 ± 3.1	40.1 ± 3.5	70.2 ± 6.3
n-Butyl ester	12.8 ± 1.1	18.6 ± 1.5	8.9 ± 0.7	25.4 ± 2.2	28.9 ± 2.5	55.6 ± 4.8
Cisplatin	15.2 ± 1.3	20.1 ± 1.8	5.6 ± 0.5	18.3 ± 1.6	22.4 ± 2.0	30.1 ± 2.7

^{*}Data presented as mean ± standard deviation. The data highlights that esterification of the parent acid is crucial for cytotoxic activity, with the n-butyl ester being the most potent derivative across the tested cancer cell lines[1]. Notably, the n-butyl ester exhibited greater toxicity towards human glioma cells (U251) compared to cisplatin, while also showing a degree of selectivity, being less toxic to normal rat astrocytes[1].

Mechanism of Action: A Focus on Oxidative Stress-Induced Apoptosis

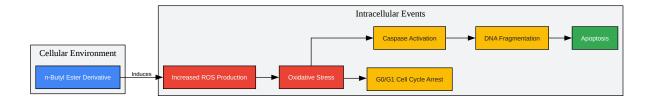




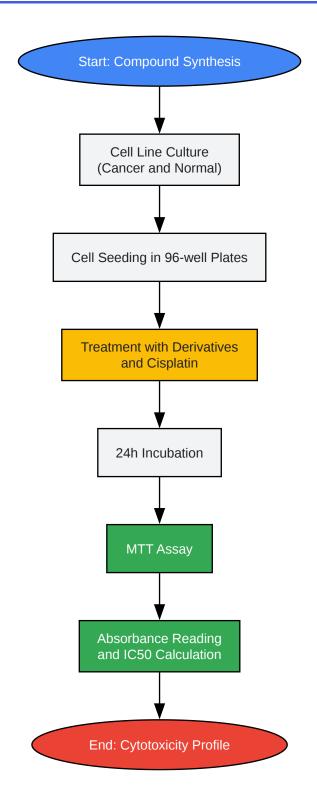


The cytotoxic effect of the n-butyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid in human glioma cells is primarily mediated through the induction of reactive oxygen species (ROS). This increase in ROS leads to oxidative stress, which in turn triggers a cascade of cellular events culminating in apoptosis. The key stages of this proposed mechanism are outlined below.









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References

- 1. Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters PubMed [pubmed.ncbi.nlm.nih.gov]
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